molecular formula C3H9ClN2O B558173 Boc-Lys(Ac)-OH CAS No. 6404-26-8

Boc-Lys(Ac)-OH

Cat. No. B558173
CAS RN: 6404-26-8
M. Wt: 124.57 g/mol
InChI Key: GAGJMOQGABUOBK-UHFFFAOYSA-N
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Description

“Boc-Lys(Ac)-OH” is a compound that is commonly used in solution phase peptide synthesis . It is a fluorescent substrate for histone deacetylases (HDACs) .


Synthesis Analysis

“Boc-Lys(Ac)-OH” has been used in the synthesis of a potential compound by conjugating the substrate moiety Boc-Lys(Ac), which serves as a masking group . This compound was created for selective cancer therapy that utilizes increased HDAC and tumour-associated protease activities produced in malignant cancer cells .


Molecular Structure Analysis

The molecular structure of “Boc-Lys(Ac)-OH” can be found in various chemical databases .


Chemical Reactions Analysis

“Boc-Lys(Ac)-OH” undergoes deacetylation, removing the acetyl group from the lysine residue . This deacetylation event facilitates the action of trypsin, an enzyme that cleaves the molecule .


Physical And Chemical Properties Analysis

“Boc-Lys(Ac)-OH” is a white to slight yellow to beige powder . It has a molecular weight of 288.34 g/mol . It is soluble in dimethylformamide (DMF) .

Scientific Research Applications

Histone Deacetylase (HDAC) Activity Assay

Boc-Lys(Ac)-OH is commonly used in commercial HDAC activity assay kits. These assays are crucial for studying the role of HDACs in gene expression, which has implications in cancer research and neurodegenerative diseases .

HDAC Substrate for Inhibitory Activity Screening

Researchers employ Boc-Lys(Ac)-OH in assays to screen compounds for HDAC inhibitory activity. This is an important step in the development of new drugs, particularly for cancer treatment .

Cell Permeability Studies

Boc-Lys(Ac)-OH derivatives are used to assess cell permeability. This application is vital in drug development to ensure that therapeutic compounds can enter cells effectively .

Mechanism of Action

Target of Action

Boc-Lys(Ac)-OH primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

Boc-Lys(Ac)-OH interacts with HDACs, which regulate the lysine acetylation status of proteins dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and non-histone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .

Pharmacokinetics

It is known that the compound is a colorimetric substrate for hdacs and is used in hdac activity assays . The binding kinetics of HDAC inhibitors, such as Boc-Lys(Ac)-OH, are time-dependent and correlate with on-target activity .

Result of Action

The result of Boc-Lys(Ac)-OH’s action is the inhibition of HDAC activity, leading to increased acetylation of histones and non-histone proteins . This can result in changes in gene expression, cell differentiation, DNA damage responses, and apoptosis .

Action Environment

The action of Boc-Lys(Ac)-OH can be influenced by the cellular environment. For example, it has been observed that malignant cell lines show high levels of HDAC activity, providing a selective environment for targeted cancer therapy .

Future Directions

“Boc-Lys(Ac)-OH” has been used in the development of a new prodrug strategy for selective cancer therapy . This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development that could be applied to many other cytotoxic agents . The development of highly selective peptide linkers using unnatural amino acids is also a future direction .

properties

IUPAC Name

(2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKOUUAPSRCSNT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982132
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(Ac)-OH

CAS RN

6404-26-8
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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